molecular formula C9H10F3N3O2 B2455058 5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid CAS No. 2303565-54-8

5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid

Cat. No.: B2455058
CAS No.: 2303565-54-8
M. Wt: 249.193
InChI Key: QYNABFCRUDMQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid is a chemical compound with the molecular formula C7H9N3·C2HF3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains an azetidine ring, which is a four-membered nitrogen-containing ring. The trifluoroacetic acid component is often used to enhance the solubility and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid typically involves the reaction of azetidine with pyrimidine derivatives under controlled conditions. One common method includes the use of trifluoroacetic acid as a solvent and catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of trifluoroacetic acid in the production process helps in maintaining the stability and solubility of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds .

Scientific Research Applications

5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid is unique due to its specific combination of the azetidine and pyrimidine rings, along with the trifluoroacetic acid component. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-(azetidin-3-yl)pyrimidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.C2HF3O2/c1-6(2-8-1)7-3-9-5-10-4-7;3-2(4,5)1(6)7/h3-6,8H,1-2H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNABFCRUDMQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CN=CN=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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